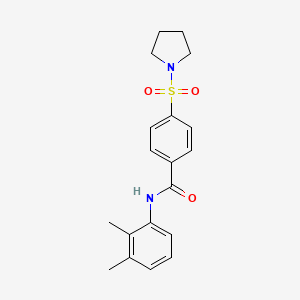

![molecular formula C19H15ClN4O2 B2487634 N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 923673-68-1](/img/structure/B2487634.png)

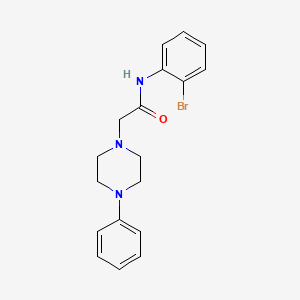

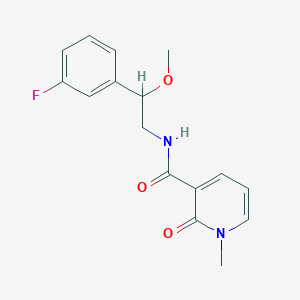

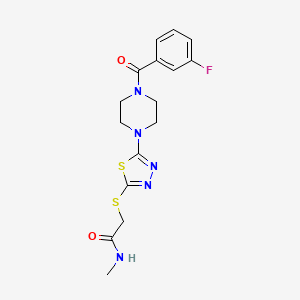

N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multi-step processes starting from basic aromatic acids or esters. These are successively converted into esters, hydrazides, and then oxadiazole derivatives. Subsequent steps may involve reactions with bromoacetamides in the presence of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride (NaH) to yield the target compounds (Rehman et al., 2013).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, provides insights into the spatial arrangement and bonding interactions within molecules. Studies on related compounds have revealed orientations of phenyl rings with respect to core structures, and detailed intermolecular interactions, such as hydrogen bonding, that contribute to the stability and crystalline form of these compounds (Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide derivatives typically include cyclization, sulfonation, and alkylation. These reactions are fundamental in modifying the core structure to enhance biological activity and to introduce various functional groups that may affect pharmacokinetic properties (Nguyen et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline form, are crucial for their application in medicinal chemistry. These properties are influenced by the molecular structure and the presence of various substituents on the core molecule. Detailed analyses of these properties are essential for understanding the behavior of these compounds under different conditions and for their formulation into dosage forms.

Chemical Properties Analysis

The chemical properties, such as reactivity with biological targets, stability under physiological conditions, and interaction with enzymes or receptors, are determined by the functional groups present in the molecule. Studies on similar compounds have shown activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential therapeutic applications (Rehman et al., 2013).

Aplicaciones Científicas De Investigación

α-Glucosidase Inhibitory Potential

A study by Iftikhar et al. (2019) demonstrates that N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide show promising α-glucosidase inhibitory potential. This suggests potential applications in managing diabetes and related disorders (Iftikhar et al., 2019).

Antibacterial Properties

Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, exhibiting antibacterial potentials against various bacterial strains, including Gram-negative species (Iqbal et al., 2017).

Nafeesa et al. (2017) designed and synthesized N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide with antibacterial properties. They found compound 6i as a good inhibitor of gram-negative bacterial strains (Nafeesa et al., 2017).

Pharmacological Evaluation and Enzyme Inhibition

Siddiqui et al. (2014) explored N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides for their antibacterial and enzyme inhibition potentials. They found them to be effective against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2/c1-12-22-23-19(26-12)17-10-13-4-2-3-5-16(13)24(17)11-18(25)21-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBZAXMVTFDZMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate](/img/structure/B2487555.png)

![1-benzyl-N-(1-cyanocyclohexyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2487558.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2487563.png)

![[4-(Piperidin-3-yl)phenyl]methanol](/img/structure/B2487565.png)

![2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl](/img/structure/B2487566.png)

![methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2487569.png)